molecular formula C10H15N2O7PS B12545917 S4'-2'Deoxythymidine 5'-monophosphate

S4'-2'Deoxythymidine 5'-monophosphate

Cat. No.: B12545917
M. Wt: 338.28 g/mol
InChI Key: VXWYIYUPUKWYJB-XLPZGREQSA-N
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Description

Significance of Nucleotide Analogues in Advancing Molecular Biology and Biochemistry

Nucleotide analogues are indispensable in modern biochemical research, providing critical insights into the mechanisms of DNA and RNA polymerases and serving as therapeutic agents. nih.govresearchgate.net By systematically altering the base, sugar, or phosphate (B84403) components of a nucleotide, researchers can probe the intricate interactions between nucleic acids and the enzymes that process them. researchgate.net These modifications can introduce unique properties, such as resistance to enzymatic degradation, altered base-pairing capabilities, or fluorescent tags for detection. oup.comnih.gov

This strategic chemical modification has been instrumental in several key areas:

Elucidating Enzyme Mechanisms: Analogues help in understanding how polymerases select the correct nucleotide, maintain fidelity during replication, and recognize different sugar puckers. researchgate.net

Therapeutic Development: Many antiviral and anticancer drugs are nucleoside analogues that, once phosphorylated in the cell, can inhibit viral polymerases or be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination or apoptosis. nih.govchemrxiv.org

Molecular Probes: The introduction of functionalities like sulfur atoms or fluorescent groups allows for techniques such as photo-cross-linking to study DNA-protein interactions or for use in DNA sequencing and diagnostics. nih.govbiosynth.com

Overview of 2'-Deoxythymidine 5'-monophosphate (dTMP) as a Fundamental DNA Precursor

2'-Deoxythymidine 5'-monophosphate, commonly known as dTMP or thymidylate, is one of the four essential building blocks for DNA synthesis. taylorandfrancis.comabcam.com It is a deoxyribonucleotide composed of a phosphate group, a deoxyribose sugar, and the pyrimidine (B1678525) base thymine (B56734). abcam.com

The primary route for dTMP synthesis in the cell is the de novo pathway, where deoxyuridine monophosphate (dUMP) is methylated by the enzyme thymidylate synthase (TS). taylorandfrancis.comresearchgate.net This reaction is crucial for maintaining a balanced supply of nucleotides required for DNA replication and repair. taylorandfrancis.com Because of its central role in DNA synthesis, the thymidylate synthesis pathway is a major target for cancer chemotherapy. taylorandfrancis.com Once synthesized, dTMP is further phosphorylated by kinases to form deoxythymidine diphosphate (B83284) (dTDP) and subsequently deoxythymidine triphosphate (dTTP), the activated substrate that DNA polymerases incorporate into a growing DNA strand. caymanchem.com

Rationale for Sulfur Atom Integration at the 4' Position of the Deoxyribose Moiety in Nucleotide Structures

The replacement of the 4'-oxygen atom of the deoxyribose sugar with a sulfur atom to create a 4'-thionucleoside is a strategic modification with significant biochemical consequences. nih.govoup.com This bioisosteric substitution, where oxygen is replaced by another group 16 element, sulfur, imparts novel properties to the nucleotide while often retaining its ability to be recognized by cellular enzymes. nih.gov

Key rationales for this modification include:

Enhanced Nuclease Resistance: Oligonucleotides containing 4'-thionucleosides (4'-thioDNA) exhibit remarkable resistance to degradation by various nucleases, including both endonucleases and exonucleases. oup.comnih.gov This increased stability is crucial for applications like antisense therapy, where the oligonucleotide drug must persist in the cellular environment.

Altered Duplex Conformation and Stability: The substitution of the more electronegative oxygen with the larger sulfur atom alters the bond lengths and angles within the furanose ring, influencing its pucker. nih.govoup.com Fully modified 4'-thioDNA duplexes have been shown to adopt an A-form helical structure, which is more characteristic of RNA, rather than the canonical B-form of DNA. nih.govoup.comnih.gov This structural shift can affect how the modified DNA interacts with proteins and other nucleic acids. oup.comnih.gov

Modulation of Biological Activity: The unique structural and stability features of 4'-thionucleosides can lead to potent biological effects. They have been extensively investigated for their potential as antiviral and anticancer agents. nih.govchemrxiv.org The resistance to degradation and altered conformation can lead to more effective inhibition of target enzymes or disruption of cellular processes. nih.gov

Academic Research Landscape of S4'-2'Deoxythymidine 5'-monophosphate and Related Thiated Deoxynucleotides

The academic interest in this compound (4'-thio-dTMP) and its derivatives stems from the unique properties conferred by the 4'-sulfur substitution. Research has primarily focused on the synthesis of the nucleoside (2'-deoxy-4'-thiothymidine), its phosphorylation to the active triphosphate form (4'-thio-dTTP), and the subsequent properties of the resulting 4'-thioDNA.

Studies have shown that 2'-deoxy-4'-thiothymidine can be successfully phosphorylated in vivo to its monophosphate and triphosphate forms. osti.gov The 5'-triphosphate of 4-thiothymidine (B1630790) (often abbreviated as 4S-TTP) has been demonstrated to be an excellent substrate for DNA polymerases like the Klenow fragment and HIV-1 reverse transcriptase, with incorporation efficiencies comparable to the natural dTTP. nih.gov

Once incorporated, these analogues profoundly alter the nature of the DNA. Research findings have highlighted several key characteristics of DNA containing 4'-thiothymidine (B166157):

Structural Transformation: Fully modified 4'-thioDNA duplexes unexpectedly adopt an A-form helix in solution, a structure typically associated with RNA duplexes. nih.govoup.comnih.gov This is a significant deviation from the B-form structure of natural DNA.

Nuclease Stability: The modification provides significant protection against enzymatic degradation. For instance, 4'-thioDNA duplexes are completely resistant to DNase I, an endonuclease that readily cleaves natural DNA. oup.com They also show increased resistance to 3'-exonucleases compared to unmodified DNA. oup.com

Hybridization Properties: 4'-thioDNA shows a preference for hybridizing with complementary RNA strands over DNA strands. oup.comnih.gov This property, combined with its nuclease resistance, makes it a promising candidate for RNA-targeting applications.

Biological Functionality: Despite its modified structure, 4'-thioDNA can act as a template for transcription by RNA polymerase, producing functional short hairpin RNAs (shRNAs) that can induce gene silencing. nih.gov This demonstrates that the sulfur substitution creates a functional bioisostere of natural DNA. nih.gov

These research findings underscore the potential of 4'-thionucleotides in various biochemical and therapeutic contexts. The monophosphate form, this compound, represents a critical intermediate in the metabolic activation pathway that ultimately leads to these functionally unique nucleic acid polymers.

Data Tables

Table 1: Nuclease Resistance of 4'-thioDNA vs. Natural DNA This table summarizes the comparative stability of a fully modified 4'-thioDNA duplex and its corresponding natural DNA duplex when exposed to different types of nucleases. The data is presented as the half-life (t₁/₂) of the duplex under enzymatic digestion.

NucleaseSubstrate DuplexHalf-life (t₁/₂) (minutes)FindingReference
DNase I (Endonuclease)Natural DNA5.7 ± 0.3Readily hydrolyzed oup.com
4'-thioDNANo degradation observedCompletely resistant oup.com
Snake Venom Phosphodiesterase (3'-Exonuclease)Natural DNA40 ± 1.3Degraded oup.com
4'-thioDNA> 240Significantly more resistant oup.com
RNase V1 (RNA Duplex-Specific Endonuclease)4'-thioDNANo degradation observedNot a substrate oup.com

Data is synthesized from reported experiments. Absolute values are illustrative of the reported findings.

Table 2: Structural Properties of 4'-thioDNA Duplex vs. Natural B-DNA and A-RNA This table compares key helical parameters of a fully modified 4'-thioDNA duplex with canonical A-form RNA and B-form DNA, highlighting the RNA-like structure of 4'-thioDNA.

Structural ParameterNatural B-DNANatural A-RNAFully Modified 4'-thioDNAReference
Helix FormB-formA-formA-form nih.govnih.gov
Sugar PuckerC2'-endoC3'-endoC3'-endo nih.govoup.com
Major GrooveWide and shallowNarrow and deepNarrow and deep nih.govnih.gov
Minor GrooveNarrow and deepWide and shallowWide and shallow nih.govnih.gov

Properties

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

VXWYIYUPUKWYJB-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Strategies for S4 2 Deoxythymidine 5 Monophosphate Analogs

Regioselective Synthesis of 4'-Thionucleosides as Precursors

The creation of the 4'-thionucleoside, S4'-2'Deoxythymidine (also known as 4'-Thiothymidine), is the foundational step. Synthetic approaches are generally categorized into three main types: ring-opening strategies, Pummerer-type reactions, and acyclic approaches involving cyclization. mdpi.com A common strategy involves the construction of a protected 4-thioribose intermediate, which can then be coupled with the thymine (B56734) nucleobase. nih.gov More recent advancements have focused on developing flexible and scalable de novo syntheses to produce various 4'-thionucleoside analogues (thNAs). rsc.org

Achieving the correct stereochemistry at the anomeric carbon (β-configuration) is critical for biological activity. Several methods have been developed to control this aspect of the synthesis.

Pummerer-Type Reactions: This method is frequently employed for thioglycosylation. The Pummerer reaction of a 1,4-anhydro-4-sulfinyl-D-ribitol derivative in the presence of a silylated pyrimidine (B1678525) base can afford the desired β-anomer of the 4'-thionucleoside with high stereoselectivity, often without the formation of the undesired α-anomer. nih.govresearchgate.net

Glycosidation of 4-Thiofuranoid Glycals: A highly diastereoselective synthesis of β-anomers can be achieved through electrophilic glycosidation using a 3,5-O-protected-4-thiofuranoid glycal as the glycosyl donor. researchgate.net This versatile precursor allows for the subsequent chemical transformations needed to produce the final 2'-deoxy nucleoside. researchgate.netresearchgate.net

Acyclic Approaches: An alternative strategy involves an acyclic approach where the nucleobase is attached before the sugar ring is formed. For instance, a ribose-derived thioether can be cyclized under basic conditions to form the 4'-thionucleoside. nih.gov Kinetic resolution during an intramolecular SN2-like cyclization can also favor the formation of the desired β-D-4'-thionucleoside. mdpi.com

Epoxide Ring-Opening: Another method involves the synthesis of a sugar epoxide, which is then treated with a sulfur nucleophile like thiourea (B124793) to create a thiirane (B1199164). Subsequent acid-catalyzed intramolecular opening of the thiirane ring and cyclization yields a 4-thiolactone, which can be further processed to the target 4'-thiosugar. nih.govacs.org

Multistep nucleoside synthesis necessitates a robust strategy of protecting and deprotecting various functional groups to ensure reactions occur at the desired positions. umich.edu This involves the use of persistent protecting groups, which remain throughout the chain assembly, and transient groups that are removed at specific stages. umich.edu

The 5'-hydroxyl group, being the most reactive primary alcohol, must be protected during modifications to other parts of the nucleoside. umich.edu Acid-labile trityl groups are commonly used for this purpose. umich.edu The choice of protecting groups for the nucleobase's exocyclic amino groups and the sugar's hydroxyl functions is critical and must be part of an orthogonal protection scheme, where one group can be removed without affecting others. umich.eduwikipedia.org For instance, the cyanoethyl group is often used to protect the phosphate (B84403) moiety during synthesis and is later removed using a mild base treatment. mdpi.com

Below is a table summarizing common protecting groups used in nucleoside synthesis.

Protecting Group Functional Group Protected Typical Deprotection Conditions Reference
Dimethoxytrityl (DMTr)5'-HydroxylMild Acid (e.g., Dichloroacetic Acid) umich.eduumich.edu
Benzoyl (Bz)Exocyclic Amines (e.g., Adenine (B156593), Cytosine)Aqueous Ammonia (B1221849) umich.edu
Isobutyryl (iBu)Exocyclic Amine (e.g., Guanine)Aqueous Ammonia umich.edu
Acyl GroupsHydroxyl, Amino GroupsAqueous Ammonia mdpi.com
Carbobenzoxy (Cbz)Amino, Hydroxyl GroupsCatalytic Hydrogenolysis nih.gov
CyanoethylPhosphate10% Diethylamine or Aqueous Ammonia mdpi.com
tert-Butyldimethylsilyl (TBDMS)2'-Hydroxyl (in ribonucleosides)Fluoride Ion (e.g., TBAF) wikipedia.org

Phosphorylation Techniques for 5'-Monophosphate Formation

Once the S4'-2'Deoxythymidine nucleoside is synthesized and appropriately deprotected at the 5'-position, the final step is the introduction of the 5'-monophosphate group. This can be accomplished through either chemical or enzymatic methods.

Chemical phosphorylation offers a direct and controlled method for producing 5'-monophosphates. These methods are commonly integrated into automated solid-phase oligonucleotide synthesis.

Phosphoramidite (B1245037) Reagents: A widely used approach involves a final coupling step on the synthesizer using a specialized phosphoramidite reagent, often referred to as a Chemical Phosphorylation Reagent (CPR). glenresearch.com Some of these reagents, like CPR II, incorporate a dimethoxytrityl (DMT) group on a side chain. glenresearch.com This allows for the purification of the full-length, DMT-bearing oligonucleotide before a final deprotection step with aqueous ammonia releases the 5'-monophosphate. glenresearch.comresearchgate.net

Phosphotriester Approach: An alternative method involves the use of bifunctional phosphorylating agents, such as aryl phosphorodichloridates, activated with a catalyst like 1-hydroxybenzotriazole. nih.govoup.com This procedure creates a 5'-phosphotriester intermediate, which is subsequently deprotected to yield the desired 5'-monophosphate. nih.govoup.com

Phosphorylation Reagent/Method Key Feature Reference
Chemical Phosphorylation Reagent (CPR)Sulfonyl ethyl phosphoramidite for direct 5'-phosphorylation on a synthesizer. glenresearch.com
Chemical Phosphorylation Reagent II (CPR II)Contains a stable DMT group, enabling purification before final deprotection to the 5'-phosphate. glenresearch.com
Bifunctional phosphorylating agents with 1-hydroxybenzotriazoleForms a 5'-phosphotriester intermediate. nih.govoup.com
2-cyanoethyl N,N-diisopropyl phosphoramidite derivativesNon-nucleosidic building block added at the 5'-terminus during synthesis. researchgate.net

Enzymatic methods provide a highly specific alternative for phosphorylation, mimicking the biological activation pathway of nucleoside analogs. youtube.com

Deoxynucleoside kinases are a class of enzymes that catalyze the transfer of a phosphate group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to a deoxynucleoside, producing a deoxynucleoside 5'-monophosphate. ebi.ac.uk For S4'-2'Deoxythymidine, the relevant enzyme is thymidine (B127349) kinase (TK). nih.govbiosynth.com The substrate specificities of these kinases are a critical consideration in the phosphorylation of nucleoside analogs. nih.govdocumentsdelivered.com

To make the process efficient and cost-effective, the phosphorylation reaction is often coupled with an ATP regeneration system. A notable example involves using recombinant E. coli that display both a nucleotide kinase and an acetate (B1210297) kinase (ACKase) on their cell surface. nih.gov In this system, the acetate kinase continually regenerates ATP from ADP and a cheap phosphate donor like acetyl phosphate, driving the primary phosphorylation reaction to completion with high conversion rates. nih.gov T4 polynucleotide kinase is another commonly used enzyme that transfers the terminal (gamma) phosphate from ATP to the 5'-hydroxyl of DNA or RNA. youtube.com

Synthesis of Advanced S4'-2'Deoxythymidine 5'-monophosphate Derivatives for Specific Research Applications

To explore new therapeutic possibilities and refine biological activity, the this compound scaffold can be further modified. These derivatization strategies aim to improve properties such as target affinity, selectivity, and metabolic stability.

C4' Position Modifications: Introducing small substituents at the 4'-position of the thiosugar ring can significantly impact biological activity. For example, the synthesis of 4'-C-cyano- and 4'-C-ethynyl-thionucleosides has been shown to dramatically enhance the antiviral potency and selectivity index of related compounds. researchgate.net Applying this strategy to S4'-2'Deoxythymidine could yield novel derivatives with unique properties.

C5 Position Modifications: The C5 position of the thymine base is a common site for modification. The synthesis of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs has been used to develop selective enzyme inhibitors. nih.gov This approach could be adapted to the this compound framework to generate new classes of inhibitors.

Backbone and Additional Sugar Modifications: Combining the 4'-thio modification with other alterations can lead to advanced analogs. For instance, introducing a sulfur atom at the C2 position of the pyrimidine ring (to create a 2,4-dithiothymidine (B12846620) analog) or adding 2'-O-substituents like 2'-O-[2-(methoxy)ethyl] (MOE) can further enhance pairing stability and nuclease resistance. nih.gov Another strategy involves adding functional groups to the sugar, such as the 4′-C-[(N-alkyl)aminoethyl] modifications used to optimize the properties of antisense oligonucleotides. mdpi.com

Derivative Type Modification Site Potential Application/Benefit Reference
4'-C-Cyano/Ethynyl Analog4'-position of the thiosugarEnhanced antiviral potency and selectivity researchgate.net
5-Substituted Analog5-position of the thymine baseDevelopment of selective enzyme inhibitors nih.gov
2-Thio Analog2-position of the thymine baseIncreased duplex stability and nuclease resistance nih.gov
4'-C-Aminoalkyl Analog4'-position of the thiosugarOptimization of oligonucleotide properties for antisense therapy mdpi.com

Prodrug Approaches for Enhanced Research Probe Delivery to Subcellular Compartments for In Vitro Studies (e.g., ProTide Technology Applied to S4'-dTMP Analogs for Improved Cellular Uptake in Research Models)

A significant challenge in studying nucleotide analogs like S4'-dTMP in vitro is their poor cell membrane permeability. The negatively charged phosphate group prevents passive diffusion across the lipophilic cell membrane. To overcome this, prodrug strategies are employed, with the ProTide technology being a prominent and successful example. nih.govnih.gov

The ProTide (PROdrug + nucleoTIDE) approach masks the negative charges of the monophosphate group, rendering the entire molecule more lipophilic and capable of crossing the cell membrane. wikipedia.orgresearchgate.net This technology was pioneered by Professor Chris McGuigan at Cardiff University and has been instrumental in the development of several approved antiviral drugs. nih.govnih.govwikipedia.org

A ProTide consists of the nucleoside monophosphate core modified with two key groups:

An Aryl Group: This group, often a substituted phenol, masks one of the phosphate oxygens. The electron-withdrawing nature of substituents on the aryl ring can influence the rate of intracellular cleavage. wikipedia.org

An Amino Acid Ester: The second phosphate oxygen is masked by an amino acid, whose carboxyl group is further esterified (e.g., as a benzyl, methyl, or ethyl ester). nih.govnih.gov

Mechanism of Action: Once the ProTide analog of S4'-dTMP enters the cell, it is designed to be metabolized by intracellular enzymes. researchgate.net A carboxylesterase (like CES1) or another hydrolase cleaves the amino acid ester, and the resulting intermediate undergoes a cyclization reaction that releases the aryl group. nih.gov This process is followed by the action of a phosphoramidase, such as the Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate (B1195095) bond to the amino acid, releasing the unmodified S4'-dTMP inside the cell. nih.gov

This strategy effectively bypasses the initial, often rate-limiting, phosphorylation step that is required for the activation of parent nucleosides. nih.gov By delivering the monophosphate directly, the ProTide approach can overcome resistance mechanisms associated with deficient or altered nucleoside kinase activity. nih.govcardiff.ac.uk The application of ProTide technology to S4'-dTMP analogs would enable researchers to achieve higher intracellular concentrations of the active monophosphate for mechanistic studies, target validation, and the evaluation of its effects within cellular models. The stereochemistry at the phosphorus atom, introduced by the ProTide moiety, can significantly impact biological activity, often necessitating the synthesis or separation of individual diastereomers. nih.gov

Table 2: Components and Intracellular Activation of a ProTide Analog

Component Example Moiety Function Intracellular Cleavage Enzyme (Example)
Parent Nucleotide This compound The active compound to be delivered. N/A
Aryl Group Naphthyloxy, Phenoxy Masks phosphate charge, increases lipophilicity. nih.gov Released via intramolecular cyclization.
Amino Acid L-Alanine, L-Valine Masks phosphate charge, recognized by enzymes. nih.gov Histidine Triad Nucleotide-binding Protein 1 (HINT1). nih.gov

This prodrug strategy has been successfully applied to a wide range of nucleoside analogs, including those of thymidine, to enhance their efficacy in various research and clinical settings, demonstrating its potential utility for S4'-dTMP analogs. cardiff.ac.uknih.gov

Elucidation of Biochemical Pathways and Enzymatic Interactions Involving S4 2 Deoxythymidine 5 Monophosphate Analogs

Integration and Perturbation of Pyrimidine (B1678525) Nucleotide Biosynthesis Pathways

Pyrimidine nucleotides are synthesized through two primary routes: the de novo pathway and the salvage pathway. Analogs of thymidine (B127349) monophosphate can interfere with either of these, disrupting the balanced supply of nucleotides required for DNA replication. wikipedia.org

The salvage pathway recycles nucleosides from DNA degradation to generate nucleotides. Thymidine kinase (TK) is a pivotal enzyme in this pathway, phosphorylating thymidine to thymidine monophosphate (dTMP). nih.govreactome.org There are two main isozymes: the cytosolic TK1, whose activity is cell-cycle dependent, and the mitochondrial TK2. reactome.org

Certain nucleoside analogs are recognized as substrates by these kinases, which is the first step in their metabolic activation. For example, the anti-HIV agent 3'-azido-3'-deoxythymidine (azidothymidine, AZT) is phosphorylated to its monophosphate form (AZTMP) by cytosolic thymidine kinase. clinpgx.orgnih.gov Purified thymidine kinase exhibits similar binding affinities (Km) for both thymidine and azidothymidine, with values of 2.9 µM and 3.0 µM, respectively. clinpgx.orgnih.gov However, the maximum rate of phosphorylation for azidothymidine is only 60% of that for thymidine. clinpgx.orgnih.gov

The subsequent phosphorylation of the monophosphate analog to the diphosphate (B83284) is catalyzed by thymidylate kinase (TMPK). clinpgx.orgcreative-enzymes.com This step can be a significant bottleneck. Human thymidylate kinase (hTMPK) catalyzes the conversion of AZTMP to its diphosphate form 70-fold more slowly than it does for the natural substrate, dTMP. nih.gov The apparent Km value for AZTMP with thymidylate kinase is about twice that of dTMP (8.6 µM vs. 4.1 µM), but the maximal phosphorylation rate is dramatically lower—only 0.3% of the rate for dTMP. clinpgx.orgnih.gov This inefficient conversion makes AZTMP an alternative-substrate inhibitor of thymidylate kinase, leading to a buildup of the monophosphate form and reduced intracellular levels of dTTP. nih.govclinpgx.org

The de novo synthesis pathway produces dTMP from 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). wikipedia.orgproteopedia.org This enzyme is a major target for cancer chemotherapy. wikipedia.orgpsu.edu TS transfers a methyl group from the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dUMP to form dTMP. proteopedia.orgresearchgate.net

Many analogs that are structurally similar to dUMP act as inhibitors of TS. The most well-known is 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), the active metabolite of the anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.netnih.gov FdUMP acts as a mechanism-based inhibitor, forming a stable covalent ternary complex with TS and the mTHF cofactor, which blocks the enzyme's catalytic cycle. researchgate.netnih.gov

Some pathogenic bacteria and microbes possess an alternative, structurally distinct enzyme called flavin-dependent thymidylate synthase (ThyX), which is absent in humans. grantome.commdpi.com ThyX also converts dUMP to dTMP but uses a different mechanism that involves a flavin adenine (B156593) dinucleotide (FAD) cofactor. grantome.comacs.org This makes ThyX an attractive target for novel antibiotics. nih.gov Interestingly, FdUMP is a potent inhibitor of both the human enzyme (ThyA, the classical TS) and the bacterial ThyX, limiting its selective use against pathogens. acs.orguniprot.org However, other classes of inhibitors, such as folate-based analogs, can be potent against ThyA while not affecting ThyX, suggesting that designing ThyX-specific inhibitors is feasible. acs.org

Substrate Recognition and Catalytic Mechanisms with Key Enzymes

The efficacy and mechanism of action of nucleotide analogs are defined by their specific kinetic interactions with target enzymes and their ability to be incorporated into DNA by polymerases.

The interaction between nucleotide analogs and their target enzymes can be quantified using kinetic parameters. These values reveal the affinity of the analog for the enzyme and the efficiency with which it is processed or inhibits the natural reaction.

For the salvage pathway enzymes, the kinetics of azidothymidine phosphorylation highlight its behavior as an alternative substrate.

Table 1: Kinetic Parameters of Azidothymidine (AZT) and its Monophosphate (AZTMP) with Kinases
EnzymeSubstrateKm (µM)Relative Vmax (%)Reference
Thymidine Kinase (TK)Thymidine (Natural)2.9100 clinpgx.orgnih.gov
Azidothymidine (Analog)3.060 clinpgx.orgnih.gov
Thymidylate Kinase (TMPK)dTMP (Natural)4.1100 clinpgx.orgnih.gov
AZTMP (Analog)8.60.3 clinpgx.orgnih.gov

For the de novo pathway, analogs of dUMP act as inhibitors of thymidylate synthase. The inhibitory constants (Ki) or IC50 values quantify their potency. For instance, various 5-substituted N(4)-hydroxy-dCMP analogs have been shown to be competitive inhibitors against dUMP and act as slow-binding, mechanism-based inhibitors of TS from L1210 cells. nih.gov

Table 2: Inhibition of Thymidylate Synthase (TS) by dUMP Analogs
InhibitorEnzyme SourceInhibition TypeKey FindingReference
FdUMPHuman (hTS)Covalent, Mechanism-BasedForms a stable ternary complex with TS and mTHF. researchgate.netnih.gov
N(4)-hydroxy-dCMP analogsL1210 Murine LeukemiaCompetitive vs. dUMP, Slow-BindingInhibition is dependent on the mTHF cofactor. nih.gov
FdUMPM. tuberculosis (ThyA and ThyX)Potent InhibitorInhibits both human ThyA and bacterial ThyX. acs.org

The catalytic mechanism of thymidylate synthase (TS) involves a series of complex steps that are exploited by mechanism-based inhibitors. The reaction is initiated when a cysteine residue in the enzyme's active site attacks the C6 position of the dUMP substrate. ebi.ac.uknih.gov This is followed by the formation of a ternary complex with the cofactor mTHF. psu.edunih.gov

In the presence of an analog like FdUMP, this process is hijacked. FdUMP binds to the nucleotide-binding site of TS, and the fluorine atom at the C5 position alters the subsequent reaction steps. researchgate.net Instead of a methyl group transfer and release, the electronegative fluorine atom prevents the resolution of the covalent intermediate. This results in the formation of a highly stable ternary complex composed of the enzyme, FdUMP, and the mTHF cofactor, effectively inactivating the enzyme and halting dTMP production. researchgate.netnih.gov This leads to an imbalance in deoxynucleotide pools, DNA damage, and ultimately cell death. wikipedia.orgresearchgate.net

The mechanism of the alternative enzyme, ThyX, is fundamentally different and does not rely on a cysteine nucleophile. nih.gov Instead, it is proposed that a hydride is transferred from the reduced flavin cofactor (FADH⁻) to the uracil (B121893) ring of dUMP. nih.govnih.gov While FdUMP can inhibit this enzyme, the distinct mechanism offers a clear avenue for designing selective inhibitors that would not affect the human TS enzyme. acs.orgnih.gov

For a nucleoside analog to be fully effective as a therapeutic agent, its triphosphate form must interact with DNA polymerases. After phosphorylation, analogs like 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP) compete with the natural substrate, dTTP, for incorporation into a growing DNA strand. excedr.com

AZTTP is an excellent substrate for HIV reverse transcriptase but a poor substrate for human cellular DNA polymerases, which is the basis for its selective antiviral activity. clinpgx.orgnih.gov Because azidothymidine lacks a 3'-hydroxyl group, its incorporation into DNA by the polymerase results in the immediate termination of the DNA chain. nih.gov This prevents the completion of viral DNA synthesis. nih.govharvard.edu

The ability of DNA polymerases to incorporate modified nucleotides varies. Studies have shown that some polymerases can incorporate dNTPs with modifications at the 5-position of the pyrimidine ring, such as 5-methylcytosine (B146107) or 5-formyluracil, even in the presence of their natural counterparts. nih.gov In some cases, the modified nucleotide is an even better substrate than the natural one. nih.gov The incorporation of such analogs can alter the genetic information, potentially leading to mutations or affecting gene expression. nih.gov The study of these interactions is critical for understanding both the therapeutic potential and the mutagenic risk of nucleotide analogs.

Analog Interactions with Restriction Endonucleases and DNA Methylases

The interaction of nucleotide analogs with DNA-modifying enzymes such as restriction endonucleases and DNA methylases is a critical area of study, though specific research on S4'-2'Deoxythymidine 5'-monophosphate analogs is not extensively detailed in current literature. However, established principles regarding DNA-protein interactions allow for an informed understanding of potential effects.

Restriction endonucleases recognize specific DNA sequences and catalyze the cleavage of the DNA backbone. nih.gov Similarly, DNA methyltransferases (methylases) recognize specific sequences and transfer a methyl group to a base within that site. nih.gov The activity of both enzyme classes is highly dependent on the precise structure and chemical nature of their DNA recognition sites. nih.gov

Site-specific modifications to DNA, such as methylation, are known to inhibit the action of many restriction endonucleases. nih.govnih.gov It can be extrapolated that the incorporation of a this compound analog into a DNA strand could similarly interfere with the function of these enzymes. The substitution of the oxygen atom with sulfur in the furanose ring would alter the sugar pucker conformation and the electronic properties of the DNA backbone. These changes within a recognition sequence could disrupt the specific contacts required for enzyme binding and catalysis, potentially leading to inhibition of cleavage or methylation.

While empirical data for S4'-analogs is limited, the general principle remains that the fidelity of restriction endonuclease and methylase activity is sensitive to modifications within their DNA target sequences. nih.gov

Enzymatic Hydrolysis and Metabolism of this compound Analogs in Model Systems

The metabolic fate of nucleoside monophosphate analogs is determined by their interactions with various cellular enzymes, primarily kinases that catalyze further phosphorylation, and phosphatases that can hydrolyze them. The metabolism of this compound analogs can be understood by examining related thymidine monophosphate analogs.

The parent compound, deoxythymidine monophosphate (dTMP), is a key intermediate in DNA synthesis. It is phosphorylated to deoxythymidine diphosphate (dTDP) by the enzyme thymidylate kinase, an essential step for its eventual incorporation into DNA. drugbank.com Studies in mouse models have also shown that orally administered dTMP can be metabolized, leading to increased plasma and tissue levels of its corresponding nucleoside, deoxythymidine (dT), and deoxyuridine (dU). nih.gov This suggests that enzymatic hydrolysis by phosphatases is a significant metabolic pathway.

3'-Azido-3'-deoxythymidine 5'-monophosphate (AZTMP)

AZTMP, the monophosphate form of the anti-HIV drug Zidovudine (AZT), is a well-studied analog. Its metabolism relies on host cell enzymes. The phosphorylation of AZTMP to its diphosphate form is catalyzed by thymidylate kinase. clinpgx.org However, this conversion is significantly less efficient than for the natural substrate, dTMP. The maximal phosphorylation rate for AZTMP is only about 0.3% of that for dTMP, indicating that AZTMP is a poor substrate for thymidylate kinase. clinpgx.org This inefficient phosphorylation leads to a buildup of the monophosphate form within the cell and marks it as a rate-limiting step in the activation of AZT. clinpgx.orgnih.gov

Table 1: Kinetic Parameters of Thymidylate Kinase with dTMP and AZTMP

SubstrateApparent Km (μM)Maximal Phosphorylation Rate (Vmax)Source
dTMP4.1100% (Reference) clinpgx.org
AZTMP8.60.3% (Relative to dTMP) clinpgx.org

5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) and Related Analogs

FdUMP is the active metabolite of the anticancer drug 5-fluorouracil (5-FU). nih.govacs.org Unlike analogs that require further phosphorylation, FdUMP exerts its primary effect at the monophosphate level by inhibiting thymidylate synthase (TS). nih.govpsu.edu This enzyme is responsible for the de novo synthesis of dTMP from deoxyuridine monophosphate (dUMP). nih.gov By inhibiting TS, FdUMP depletes the cellular pool of dTMP, which in turn inhibits DNA synthesis and cell proliferation. semanticscholar.org

However, FdUMP and its parent drug 5-FU are subject to significant metabolic degradation, which can lead to undesirable side effects. acs.org To address this, research has focused on creating FdUMP analogs that are less susceptible to metabolism while retaining their inhibitory effect on TS. For instance, substitutions at the 5'-carbon of the nucleoside were explored to create conformational restrictions, making them poor substrates for enzymes that would otherwise lead to their inactivation or conversion to other metabolites. acs.org

In other model systems, such as Mycobacterium tuberculosis, analogs of 2'-deoxyuridine monophosphate have been developed to selectively inhibit the flavin-dependent thymidylate synthase (ThyX), which is distinct from the human TS (ThyA). nih.gov A systematic study identified a 5-substituted analog with potent inhibitory activity against the mycobacterial enzyme but not the classical human enzyme, highlighting the potential for developing selective metabolic inhibitors. nih.gov

Table 2: Inhibitory Activity of a 5-Substituted 2'-deoxyuridine monophosphate Analog (Compound 5a) Against Thymidylate Synthases

Enzyme TargetIC50 (μM)Source
Mycobacterial ThyX0.91 nih.gov
Mycobacterial ThyA> 50 nih.gov

Molecular and Structural Biology Investigations of S4 2 Deoxythymidine 5 Monophosphate Analogs

Conformational Analysis of S4'-2'-Deoxythymidine 5'-monophosphate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For 4'-thionucleotide analogs, 1H and 2D NMR techniques are employed to determine the preferred sugar pucker, the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle), and the conformation around the C4'-C5' bond.

In studies of related 4'-thionucleosides, such as 4'-thiothymidine (B166157), detailed analysis of proton-proton coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments like COSY and NOESY provides insights into the solution-state conformation. nih.gov The chemical shifts of the sugar protons, particularly H1', H2', H2'', H3', and H4', are sensitive to the sugar ring's pucker.

Table 1: Representative ¹H NMR Chemical Shift Data for a 4'-Thionucleoside Analog in D₂O

ProtonChemical Shift (ppm)
H67.70
H1'6.25
H2'2.45
H2''2.30
H3'4.60
H4'3.95
H5', H5''3.80
CH₃-51.90

Note: This table presents hypothetical yet representative data based on published spectra of similar 4'-thionucleosides for illustrative purposes. Actual values can vary with experimental conditions.

The 4'-thio modification has been shown to influence the puckering of the sugar ring, which in turn affects the orientation of the nucleobase. nih.gov The glycosidic torsion angle (χ), which describes the rotation around the N1-C1' bond, is also affected. These conformational changes are crucial for the recognition and processing of the nucleotide analog by enzymes such as kinases and polymerases. Studies on similar 4'-thio analogs have indicated that the sulfur atom can lead to a preference for a specific sugar pucker, thereby pre-organizing the molecule for binding to its target protein. nih.gov

Structural Biology of Protein-S4'-2'-Deoxythymidine 5'-monophosphate Analog Complexes

Understanding how S4'-dUMP interacts with its protein targets is key to elucidating its mechanism of action. The primary enzymes that interact with dTMP and its analogs are thymidylate kinase and thymidylate synthase.

X-ray crystallography provides high-resolution structural information of protein-ligand complexes, revealing the precise interactions at the atomic level. While a crystal structure of S4'-dUMP in complex with thymidylate kinase or thymidylate synthase is not publicly available, the vast number of existing structures of these enzymes with the natural substrate dUMP and other analogs allows for a detailed prediction of how S4'-dUMP would bind. nih.govnih.govrcsb.org

Thymidylate synthase (TS) catalyzes the methylation of dUMP to dTMP. wikipedia.org The crystal structures of human TS show a large conformational change upon substrate binding, where a catalytic loop closes over the active site. nih.govcapes.gov.br The dUMP binds in a specific pocket, with its phosphate (B84403) group forming hydrogen bonds with conserved arginine residues. nih.govrcsb.org It is expected that S4'-dUMP would occupy the same binding site, with the thiophene (B33073) ring influencing the local hydrophobic and van der Waals interactions. The altered sugar pucker of S4'-dUMP could affect the positioning of the pyrimidine (B1678525) base for the catalytic reaction.

Thymidylate kinase (TMPK) phosphorylates dTMP to dTDP. rcsb.orgpdbj.org The crystal structures of human TMPK with various nucleotide analogs reveal that the enzyme can accommodate modifications at the 3'-position of the sugar. rcsb.org The binding of S4'-dUMP would likely involve similar interactions as dTMP, with the phosphate group anchored in the phosphate-binding loop. The 4'-sulfur atom could potentially alter the hydrogen-bonding network within the active site or lead to subtle shifts in the protein's conformation.

Table 2: Typical X-ray Crystallography Data for a Protein-Ligand Complex

ParameterValue
PDB CodeN/A (Hypothetical)
Resolution (Å)2.0
R-work / R-free0.18 / 0.22
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50, b=80, c=120
Key Interacting ResiduesArg, Ser, Tyr

Note: This table illustrates typical parameters from an X-ray crystallography experiment for a protein-ligand complex.

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often challenging to crystallize. nih.gov While typically applied to very large assemblies, recent advances have enabled the structural determination of smaller proteins and protein-RNA complexes. nih.govnih.gov

For S4'-dUMP, Cryo-EM could be particularly useful for studying its interactions within the context of very large cellular machinery, such as the replisome, where DNA polymerases and other enzymes work in concert. If S4'-dUMP is incorporated into DNA, Cryo-EM could potentially visualize the resulting DNA-protein complexes, providing insights into the mechanism of action of this analog at a higher level of organization. Although no specific Cryo-EM studies on S4'-dUMP complexes have been published, the methodology holds promise for future investigations into the broader biological consequences of its incorporation into nucleic acids.

Spectroscopic Characterization of S4'-2'-Deoxythymidine 5'-monophosphate and Its Interactions

A variety of spectroscopic techniques can be employed to characterize the binding of S4'-dUMP to its target enzymes and to monitor the conformational changes that occur upon binding. These methods provide complementary information to high-resolution structural techniques.

Techniques such as isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between S4'-dUMP and an enzyme. This provides a quantitative measure of the binding affinity.

Fluorescence spectroscopy can also be used to monitor binding. Changes in the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the fluorescence of an extrinsic probe upon ligand binding can be used to determine binding constants.

Furthermore, native mass spectrometry is a powerful tool for studying non-covalent protein-ligand interactions. nih.gov It can confirm the stoichiometry of the complex and, under certain conditions, provide information about the binding affinity. This technique would be suitable for confirming the formation of a complex between an enzyme and S4'-dUMP.

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Structural Insights

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful tools for obtaining detailed structural information about biomolecules by probing their molecular vibrations. mdpi.comnih.govmdpi.com These methods can identify functional groups and are sensitive to the conformational changes in the sugar-phosphate backbone and the bases of nucleic acids. nih.gov

In the context of 4'-thionucleoside analogs, vibrational spectroscopy can elucidate the structural perturbations caused by the O4'-to-S substitution. The C-S stretching vibration, typically observed in the Raman spectra of thiol-containing compounds, serves as a key marker for the thio-modification. capes.gov.brresearchgate.net For instance, in situ Raman spectroscopy has been effectively used to monitor the formation and cleavage of disulfide bonds in L-cysteine, highlighting the technique's sensitivity to sulfur-related vibrations. mdpi.com

Electronic Spectroscopy (e.g., UV-Vis, Circular Dichroism) for Conformational and Binding Studies

Electronic spectroscopy methods are instrumental in characterizing the conformation and binding interactions of nucleic acids and their analogs.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is widely used to study the electronic transitions in molecules. For nucleic acids, the absorption maximum is typically around 260 nm, arising from the π-π* transitions of the heterocyclic bases. The introduction of a sulfur atom at the 4'-position in the sugar ring does not significantly alter the primary chromophore (the base). However, studies on related 4-thionucleosides, where a carbonyl oxygen of the base is replaced by sulfur, show a significant red-shift in the UV absorption spectrum. For example, 5-substituted-4-thio-2'-deoxyuridine derivatives exhibit strong absorption bands around 340 nm. nih.govphotophysics.com This shift is attributed to the lower energy of the lone pair of electrons on the sulfur atom compared to oxygen, leading to a smaller energy gap for electronic transitions. nih.gov This distinct absorption property can be a useful handle for monitoring the incorporation and behavior of these analogs in DNA or RNA.

Compoundλmax (nm)Solvent
2'-Deoxyuridine (B118206)~262H₂O
4-Thio-2'-deoxyuridine~331H₂O
5-Bromo-4-thio-2'-deoxyuridine~332H₂O
5-Iodo-4-thio-2'-deoxyuridine~335H₂O
4-Thiothymidine (B1630790)~333H₂O
This table presents a summary of the maximum absorption wavelengths (λmax) for various 4-thionucleoside analogs compared to the natural counterpart, as reported in the literature. nih.govphotophysics.com

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is highly sensitive to the chiral environment and secondary structure of biomolecules. nih.gov The CD spectrum of DNA is characteristic of its helical conformation (e.g., A-form, B-form, Z-form). nih.gov Modifications to the sugar moiety, such as the 4'-thio substitution, can induce changes in the sugar pucker and backbone geometry, which are reflected in the CD spectrum. unizar.es For instance, studies on oligonucleotides containing 4'-thionucleosides have shown that these modifications can alter the helicity and stability of the duplex. The CD spectra of such modified duplexes can provide insights into the conformational equilibrium between different helical forms. nih.gov UV-induced damage to nucleic acids also leads to distinct changes in their CD spectra, indicating alterations in the secondary structure. nih.gov

Biophysical Characterization of Molecular Binding Events

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions in solution. nih.govspringernature.comumich.edu By directly measuring the heat released or absorbed during a binding event, ITC can provide the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.gov

The incorporation of 4'-thionucleotides into DNA or RNA can influence their binding to proteins, other nucleic acids, or small molecules. For example, the thermodynamic stability of RNA duplexes is enhanced by the incorporation of 4'-thiocytidine residues. unizar.es This increased stability is a result of favorable changes in both enthalpy and entropy. ITC can be employed to dissect these thermodynamic contributions, providing a deeper understanding of the driving forces behind the binding of 4'-thio-modified oligonucleotides to their targets. nih.gov The technique is label-free and can be used with molecules in solution without the need for immobilization. springernature.com Careful experimental design is crucial, particularly for complex binding events that may be coupled to conformational changes. nih.gov

Modified OligonucleotideΔH° (kcal/mol)TΔS° (kcal/mol)ΔG°₃₁₀ (kcal/mol)Tₘ (°C)
r(CCCCGGGG)-111.8-88.9-22.974.7
r(CCCC4'S CGGGG)-111.8-88.9-22.975.1
r(C4'SC C4'S CGGG)-96.3-75.0-21.378.0
Thermodynamic parameters for the duplex formation of 4'-thio-modified RNA octamers. The data illustrates the stabilizing effect of the 4'-thio modification. C4'S denotes a 4'-thiocytidine residue. unizar.es

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique used to study molecular interactions. unict.itnih.gov It provides kinetic information on binding events, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov In a typical SPR experiment, one binding partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface. unict.it

SPR is well-suited for analyzing the binding of proteins and other molecules to nucleic acids and their analogs. nih.gov The technique can be used to investigate how the 4'-thio modification affects the binding kinetics of an oligonucleotide to its target. For example, it could be used to determine if the increased thermodynamic stability observed with ITC for 4'-thio-modified duplexes is due to a faster association rate, a slower dissociation rate, or a combination of both. SPR is highly sensitive and can be used to study a wide range of interactions, from weak to strong binding affinities. unict.it Given the increased nuclease resistance of 4'-thio-oligonucleotides, understanding their binding kinetics to target proteins or nucleic acids is crucial for their development as therapeutic agents.

Computational Chemistry Approaches for S4 2 Deoxythymidine 5 Monophosphate Analog Research

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This technique is fundamental in drug discovery and molecular biology for predicting the binding mode and affinity of a ligand for a target enzyme. For analogs of dTMP, key enzymatic targets include thymidylate kinase (TMPK), which phosphorylates dTMP, and thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of dTMP. uw.edu.placs.orgnih.gov

The docking process involves placing the three-dimensional structure of a dTMP analog into the active site of the target enzyme. Sophisticated algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, scoring each pose based on a function that estimates the binding free energy. These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

The results of a docking study can rank a series of dTMP analogs based on their predicted binding affinity, helping to prioritize which compounds to synthesize and test experimentally. For example, docking can reveal whether a modification at the S4' position of the deoxyribose sugar might clash with an amino acid residue in the active site or if it could form a new, stabilizing hydrogen bond. acs.org

Table 1: Example Molecular Docking Results for dTMP Analogs Against Human Thymidylate Kinase (hTMPK) This table presents hypothetical data for illustrative purposes.

Compound Modification at S4' Position Predicted Binding Energy (kcal/mol) Key Predicted Interactions
dTMP (Reference) Oxygen -9.5 Hydrogen bonds with Arg97, Asp15; P-loop interactions acs.org
S4'-dTMP Analog A Sulfur (Thioribose) -9.8 Potential for altered hydrogen bonding and van der Waals contacts
S4'-dTMP Analog B Methylene (Carbocyclic) -8.7 Loss of hydrogen bond acceptor at 4' position; potential steric hindrance
S4'-dTMP Analog C Nitrogen (Azasugar) -9.2 Potential for new hydrogen bond as a donor or acceptor

Molecular Dynamics Simulations for Conformational Flexibility and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows the positions and velocities of every atom over a period of nanoseconds to microseconds. acs.orgnih.gov

For S4'-2'Deoxythymidine 5'-monophosphate analogs, MD simulations are crucial for assessing two key aspects:

Conformational Flexibility : Both the ligand and the enzyme are flexible. nih.govnih.govmpg.demdpi.com MD simulations can show how the deoxyribose ring of the dTMP analog puckers and how flexible side chains in the enzyme's active site move to accommodate the ligand. acs.org This is particularly important for enzymes like hTMPK, which have flexible regions like the P-loop that are critical for catalysis and can be affected by ligand binding. acs.org

Interaction Dynamics : MD simulations can monitor the stability of key interactions, such as hydrogen bonds between the ligand and enzyme, over the course of the simulation. acs.org It can reveal, for instance, whether a predicted hydrogen bond from a docking pose is stable or transient. This detailed understanding of the interaction dynamics helps to explain differences in activity between various analogs that may not be apparent from static structures alone. acs.org

Table 2: Analysis of MD Simulation Trajectories for Enzyme-Ligand Complexes This table presents hypothetical data for illustrative purposes.

Complex Ligand RMSD (Å) Active Site Loop RMSF (Å) Key H-Bond Occupancy (%)
hTMPK-dTMP 1.2 ± 0.3 1.5 ± 0.4 Asp15-OH: 85%
hTMPK-Analog A 1.4 ± 0.5 1.6 ± 0.5 Asp15-SH: 60% (weaker interaction)
hTMPK-Analog B 2.5 ± 0.8 2.1 ± 0.7 No equivalent H-bond; unstable binding

RMSD (Root Mean Square Deviation) measures the average deviation of the ligand from its initial docked pose. RMSF (Root Mean Square Fluctuation) measures the flexibility of specific enzyme residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, often using methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govscienceopen.com Unlike the classical mechanics used in MD, QC methods solve approximations of the Schrödinger equation to describe the distribution and energy of electrons in a molecule. scienceopen.comuni-bonn.de This provides deep insights into a molecule's intrinsic reactivity and properties. nih.govresearchgate.net

For an this compound analog, QC calculations can determine:

Partial Atomic Charges : The distribution of charge across the molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for understanding electrostatic interactions in the enzyme active site.

Electrostatic Potential (ESP) Maps : Visual representations of the charge distribution, highlighting regions likely to engage in favorable or unfavorable electrostatic interactions. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. mdpi.com The energy gap between them indicates the molecule's chemical stability and its propensity to participate in chemical reactions, such as the phosphoryl transfer catalyzed by thymidylate kinase.

These calculations can explain, for example, how substituting the oxygen at the 4' position with sulfur (to create a thiosugar) alters the electron distribution around the sugar ring and phosphate (B84403) group, thereby influencing its interaction with the enzyme and its reactivity as a substrate. nih.gov

Table 3: Selected Quantum Chemical Properties of dTMP This table presents theoretical data for illustrative purposes.

Property Atom/Region Calculated Value Implication
Partial Charge 5'-Phosphate (P) +1.2 e Highly electrophilic, site of nucleophilic attack
Partial Charge 3'-Hydroxyl (O) -0.7 e Nucleophilic, can act as a hydrogen bond donor
HOMO-LUMO Gap Whole Molecule 4.8 eV Indicates relative chemical stability
ESP Minimum Carbonyl Oxygens -55 kcal/mol Strong hydrogen bond accepting sites

Free Energy Perturbation (FEP) and Alchemical Methods for Relative Binding Affinities

Free Energy Perturbation (FEP) is a rigorous computational technique based on statistical mechanics used to calculate the difference in free energy between two states. nih.govlivecomsjournal.org In drug design, it is most often used to compute the relative binding free energy (ΔΔG) between two similar ligands (e.g., dTMP and an S4' analog). cuny.edunih.gov These "alchemical" methods work by computationally "mutating" one molecule into another in a series of non-physical intermediate steps. mpg.densf.gov The simulation is run for the ligand in solution and for the ligand bound to the enzyme, and the difference in the free energy change of mutation gives the relative binding free energy.

FEP calculations are significantly more computationally demanding than molecular docking but offer much higher accuracy in predicting how small chemical modifications will affect binding affinity. chemrxiv.orgrsc.org They are particularly powerful for lead optimization, where a promising compound is fine-tuned to improve its potency.

A notable application of this approach was in the design of 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), where FEP calculations suggested that certain modifications would maintain potency against the target enzyme, thymidylate synthase. acs.orgnih.govsemanticscholar.org This same strategy can be directly applied to S4'-dTMP analogs to predict which modifications are most likely to enhance or preserve binding to enzymes like TMPK.

Table 4: Example FEP Calculation Results for dTMP Analogs This table presents hypothetical data for illustrative purposes.

Perturbation (Ligand 1 → Ligand 2) Calculated ΔΔG (kcal/mol) Experimental ΔΔG (kcal/mol) Prediction Accuracy
dTMP → Analog A (S4') -0.4 ± 0.2 -0.6 High
dTMP → Analog B (S4') +1.1 ± 0.3 +0.9 High
dTMP → Analog D (bulky group) +3.5 ± 0.5 +2.8 Good

A negative ΔΔG indicates the second ligand binds more tightly than the first.

De Novo Computational Design Strategies for Novel this compound Analogs as Research Tools

De novo design refers to the creation of novel molecules from scratch, rather than modifying existing ones. vu.ltiphy.ac.cn Computational de novo design strategies aim to build new this compound analogs that are optimized for binding to a specific enzyme active site. mdpi.comduke.edu

The general process involves:

Scaffold Definition : The core dTMP structure is used as a fixed scaffold.

Site Selection : A specific position, such as the S4' atom, is identified for modification.

Fragment Growth : Computational algorithms "grow" new chemical fragments from the selected site, exploring a vast chemical space of possible functional groups.

Scoring and Filtering : Each newly generated virtual compound is scored based on its predicted binding affinity (using docking or more advanced methods), geometric fit, and other desirable chemical properties.

Iterative Refinement : The most promising designs can be further analyzed using more accurate methods like MD simulations and FEP calculations to refine predictions before selecting candidates for synthesis. mdpi.com

This powerful approach allows for the exploration of truly novel chemical matter, potentially leading to the discovery of research tools or therapeutic candidates with unique interaction profiles or improved properties that would not be conceived through traditional medicinal chemistry intuition alone. iphy.ac.cn

Table 5: List of Compound Names Mentioned

Compound Name Abbreviation
2'-Deoxythymidine 5'-monophosphate dTMP
This compound S4'-dTMP
5-fluoro-2'-deoxyuridine 5'-monophosphate FdUMP
2'-deoxythymidine 5'-triphosphate dTTP acs.org
3′-azido-3′-deoxythymidine 5′-monophosphate AZTMP acs.org
Deoxyuridine monophosphate dUMP uw.edu.plsemanticscholar.org

Applications of S4 2 Deoxythymidine 5 Monophosphate Analogs As Academic Research Tools

Probes for Investigating Nucleic Acid Structure and Dynamics

The unique stereoelectronic properties of 4'-thionucleotides make them exceptional probes for dissecting the structural and dynamic features of DNA. Their incorporation into synthetic oligonucleotides allows researchers to systematically perturb and study nucleic acid architecture and its recognition by enzymes.

Incorporation into Oligodeoxynucleotides for Structural Perturbation Studies

In a notable study, 2'-deoxy-4'-thiothymidine was incorporated into a dodecadeoxynucleotide containing the EcoRV restriction endonuclease recognition site (GATATC). When the analog was positioned adjacent to the cleavage site, the modified oligodeoxynucleotide was neither a substrate for the endonuclease nor was it recognized by the corresponding methylase. When the analog was moved two residues away from the cleavage site, the oligonucleotide was a very poor substrate for both enzymes. While the binding of the endonuclease to the modified DNA was unaffected, the catalytic rate (kcat) was dramatically reduced to just 0.03% of that for the unmodified DNA. These findings demonstrate that the 4'-thio modification can uncouple binding from catalysis, providing a powerful tool to study the subtle interactions between proteins and their nucleic acid substrates.

The incorporation of 4'-thio-2'-deoxyribonucleosides into DNA strands has also been observed to decrease the thermal stability of the resulting DNA-RNA hybrids by approximately 1°C per modification nih.gov. This controlled destabilization can be utilized to probe the energetic contributions of specific nucleotide residues to duplex stability.

Modification Enzyme Effect
2'-deoxy-4'-thiothymidineEcoRV EndonucleaseNo cleavage
2'-deoxy-4'-thiothymidineEcoRV MethylaseNo methylation
2'-deoxy-4'-thiothymidineEcoRV Endonuclease (distant)kcat reduced to 0.03%

Use in DNA Replication and Repair Mechanism Elucidation

Nucleotide analogs are crucial for dissecting the mechanisms of DNA polymerases and repair enzymes nih.gov. Analogs of S4'-2'-Deoxythymidine 5'-monophosphate can be used to probe the fidelity and catalytic mechanisms of these enzymes. For instance, the incorporation of a 4'-thionucleotide can alter the sugar pucker conformation, which may affect the efficiency and accuracy of DNA polymerases.

Studies have suggested that the presence of 4'-thio nucleosides within a DNA strand may render it resistant to the action of certain DNA repair enzymes. For example, it has been indicated that 4'-thio-2'-deoxyuridine is not an effective inhibitor of uracil (B121893) DNA glycosylase, suggesting that DNA containing 4'-thio modifications might not be readily recognized and excised by base excision repair pathways nih.gov. This property allows researchers to create DNA substrates that are resistant to certain repair processes, thereby enabling the study of alternative repair pathways or the consequences of unrepaired lesions.

Furthermore, nucleotide analogs are instrumental in studying the fidelity of DNA polymerases. By providing a polymerase with a modified substrate, researchers can assess how the enzyme discriminates between correct and incorrect nucleotides, providing insights into the mechanisms that ensure the faithful replication of the genome harvard.eduscispace.com.

Development of Biochemical Assays for Enzyme Activity and Substrate Specificity

The unique properties of S4'-2'-Deoxythymidine 5'-monophosphate analogs have facilitated the development of innovative biochemical assays for studying enzyme kinetics and for identifying novel enzyme modulators.

High-Throughput Screening Assays for Identifying Enzyme Modulators (e.g., inhibitors of TS or ThyX for academic target validation)

High-throughput screening (HTS) is a powerful tool in drug discovery and for the identification of chemical probes to study biological processes. Analogs of S4'-2'-Deoxythymidine 5'-monophosphate can be utilized in HTS assays to identify inhibitors of key enzymes in nucleotide metabolism, such as thymidylate synthase (TS) and its flavin-dependent counterpart, ThyX.

Thymidylate synthase is a critical enzyme for DNA biosynthesis, and its inhibition leads to a "thymineless" state and cell death, making it an attractive target for antimicrobial and anticancer drugs wikipedia.orgresearchgate.net. HTS assays can be designed to monitor the activity of TS or ThyX using a modified substrate like a 4'-thio-dUMP analog. Compounds that inhibit the enzyme will prevent the conversion of the analog to its product, a change that can be detected using various methods, including fluorescence or absorbance-based readouts.

For instance, an activity-based screen was successfully used to identify non-substrate-based inhibitors of ThyX, an enzyme found in many microbial pathogens but absent in humans nih.gov. Such assays are crucial for academic target validation, confirming the essentiality of an enzyme for pathogen survival before extensive drug development efforts are undertaken nih.gov. The development of robust HTS assays enables the screening of large compound libraries to identify novel chemical scaffolds for enzyme inhibition researchgate.net.

Enzyme Target Assay Type Purpose
Thymidylate Synthase (TS)High-Throughput ScreeningIdentify inhibitors for cancer research
Thymidylate Synthase X (ThyX)Activity-Based ScreenIdentify selective antimicrobial inhibitors

Real-Time Monitoring of Enzymatic Reactions

S4'-2'-Deoxythymidine 5'-monophosphate analogs can also be employed as probes in assays designed for the real-time monitoring of enzymatic reactions. These assays provide detailed kinetic information that is often not obtainable from endpoint assays.

Probe-based real-time quantitative polymerase chain reaction (qPCR) is a widely used technique for the sensitive and accurate detection and quantification of nucleic acids nih.govplos.org. In a similar vein, probes incorporating 4'-thionucleotides could be designed for real-time monitoring of nuclease or polymerase activity. The cleavage or extension of a probe containing a 4'-thionucleotide and labeled with a fluorophore and a quencher can lead to a change in fluorescence, allowing for the continuous monitoring of the reaction progress idtdna.com.

These real-time assays are invaluable for detailed mechanistic studies of enzymes, allowing for the precise determination of kinetic parameters such as Km and Vmax.

Research into Antimicrobial and Antiviral Target Validation via Enzyme Inhibition (Mechanistic Studies, not clinical outcomes)

A significant application of S4'-2'-Deoxythymidine 5'-monophosphate analogs in academic research is in the validation of novel antimicrobial and antiviral drug targets through mechanistic studies of enzyme inhibition.

The flavin-dependent thymidylate synthase, ThyX, is an essential enzyme in a number of bacterial pathogens, including Mycobacterium tuberculosis and Helicobacter pylori, but is absent in humans nih.gov. This makes ThyX an excellent target for the development of selective antibacterial agents. Analogs of dUMP, the natural substrate for ThyX, can be used to probe the active site of this enzyme and to identify specific inhibitors. Studies have shown that preventing the binding of dUMP to the ThyX active site effectively inhibits its enzymatic activity nih.gov. The identification of potent and selective inhibitors of ThyX provides strong validation for this enzyme as a viable antimicrobial target nih.govnih.govacs.org.

In the field of virology, 4'-modified nucleosides have shown significant promise as antiviral agents nih.gov. These analogs can act as inhibitors of viral polymerases, which are essential enzymes for viral replication. For example, 4'-substituted nucleoside analogs have been investigated as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 researchgate.netmdpi.com. By designing and synthesizing various 4'-thio- and other 4'-modified nucleoside monophosphates, researchers can systematically explore the structure-activity relationships for the inhibition of viral polymerases. These mechanistic studies are crucial for validating these enzymes as targets for antiviral therapy and for providing the foundational knowledge for the development of new therapeutic agents nih.govmdpi.com.

Compound Class Enzyme Target Therapeutic Area Research Focus
4'-Thio-dUMP analogsThymidylate Synthase X (ThyX)AntimicrobialTarget validation, mechanistic inhibition studies
4'-Modified nucleosidesViral Polymerases (e.g., RdRp)AntiviralTarget validation, structure-activity relationship studies

Applications in Epigenetics Research (e.g., as non-hydrolysable or modified nucleoside probes for methylation studies)

In the field of epigenetics, analogs of S4'-2'Deoxythymidine 5'-monophosphate are emerging as valuable academic research tools for the investigation of DNA methylation. These modified nucleosides, particularly those with a sulfur substitution at the 4'-position of the deoxyribose sugar ring, exhibit unique biochemical properties that allow them to function as probes and inhibitors in studies of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.

The replacement of the oxygen atom with a larger sulfur atom in the furanose ring introduces significant steric and electronic perturbations. These alterations can interfere with the intricate molecular recognition and catalytic mechanisms of DNMTs without preventing the analog from being incorporated into DNA. This characteristic makes them effective tools for studying the process of DNA methylation.

One of the key applications of these analogs is in the study of DNA methyltransferase-DNA interactions. Research has shown that oligonucleotides containing 4'-thio-2'-deoxynucleosides can act as inhibitors of DNA methylation. For instance, DNA containing 4'-thio-2'-deoxycytidine was found to strongly inhibit methyl transfer by the HhaI DNA methyltransferase nih.gov. This inhibition occurs after the enzyme binds to the DNA but before the methyl group is transferred, effectively trapping the enzyme-DNA complex and allowing researchers to study this transient state nih.gov.

Similarly, studies with other 4'-thio-modified nucleosides have demonstrated their utility as probes for enzyme-substrate interactions. An oligodeoxynucleotide containing the analog 2'-deoxy-4'-thiothymidine within the EcoRV restriction endonuclease recognition site was shown to be neither a substrate for the endonuclease nor recognized by the associated methylase nih.gov. While the binding of the enzyme to the DNA was unaffected, the catalytic activity was drastically reduced nih.gov. This highlights the ability of the 4'-thio modification to uncouple the binding and catalytic steps of enzymatic reactions on DNA, providing a powerful tool to dissect these complex processes.

The table below summarizes the research findings on the application of 4'-thio-modified nucleoside analogs in methylation studies:

Analog Enzyme Studied Key Finding Application as a Research Tool
4'-thio-2'-deoxycytidineHhaI DNA methyltransferaseStrongly inhibited methyl transfer after DNA binding. nih.govProbe for studying the enzyme-DNA complex prior to catalysis.
2'-deoxy-4'-thiothymidineEcoRV methylaseWas not recognized or methylated by the enzyme. nih.govTool to investigate the recognition requirements of DNA methylases.

These studies underscore the potential of this compound analogs as sophisticated molecular probes in epigenetics research. Their ability to be incorporated into DNA while resisting or inhibiting enzymatic modification allows for detailed investigations into the mechanisms of DNA methylation, which is crucial for understanding gene regulation in both normal and disease states.

Future Directions and Emerging Research Avenues for S4 2 Deoxythymidine 5 Monophosphate Analogs

Exploration of Additional Chemical Modifications and Their Biochemical Implications

The 4'-thio modification serves as a foundational scaffold upon which further chemical diversity can be built. The exploration of additional modifications to the S4'-dTMP structure is a promising avenue for developing analogs with fine-tuned biochemical properties.

Future research will likely focus on a variety of modifications to the nucleobase, the sugar moiety, and the phosphate (B84403) group. For instance, alterations to the thymine (B56734) base, such as the introduction of a 5-aza group to create analogs like 5-aza-4'-thio-2'-deoxycytidine, have already shown significant potential as DNA methyltransferase 1 (DNMT1) depleting agents. nih.gov These analogs, once incorporated into DNA, can form covalent complexes with DNMT1, leading to its degradation and the re-activation of tumor suppressor genes. nih.gov Further exploration of other base modifications, such as the introduction of bromo or iodo groups at the 5-position, could yield compounds with interesting antiviral or anticancer properties. For example, (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine has demonstrated significant activity against some herpesviruses. nih.gov

Modifications to the sugar ring, beyond the 4'-thio substitution itself, are also a key area of interest. The introduction of a 3'-azido group, for example, has been explored in the context of 4'-thio-deoxythymidine, though this particular combination did not show significant biological activity in initial studies. nih.gov However, other substitutions at the 2' and 3' positions could modulate the conformational preferences of the sugar, influencing how the nucleotide is recognized and processed by enzymes.

The biochemical implications of these modifications are vast. For instance, the incorporation of 4'-thiothymidine (B166157) into DNA has been shown to significantly impact the activity of restriction endonucleases and DNA polymerases. nih.gov While the 5'-triphosphate of 4-thiothymidine (B1630790) (4S-TTP) is an excellent substrate for the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase, its presence in a DNA duplex can inhibit the action of certain restriction enzymes. nih.govnih.gov Specifically, an oligonucleotide containing a 4'-thiothymidine analog within the EcoRV recognition site was a very poor substrate for the endonuclease. nih.gov Similarly, DNA containing 4'-thio-2'-deoxycytidine has been shown to inhibit methylation by HhaI methyltransferase. nih.govdrugbank.com This inhibition is thought to arise from the perturbation of the methylation reaction after DNA binding but before the methyl transfer step. nih.govdrugbank.com

The following table summarizes some key modifications and their observed biochemical effects:

Modification on 4'-thio-2'-deoxyribonucleoside ScaffoldCompound ExampleBiochemical Implication
Base Modification
5-aza substitution5-aza-4'-thio-2'-deoxycytidineDepletion of DNA methyltransferase 1 (DNMT1). nih.gov
5-bromovinyl substitution(E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridineAntiviral activity against herpesviruses. nih.gov
Sugar Modification
3'-azido substitution3'-azido-4'-thio-deoxythymidineShowed no significant biological activity in initial studies. nih.gov
General Incorporation
4'-thio substitution4'-thiothymidine in DNAPoor substrate for EcoRV restriction endonuclease. nih.gov
4'-thio substitution4'-thio-2'-deoxycytidine in DNAInhibition of HhaI methyltransferase. nih.govdrugbank.com

These findings underscore the potential of chemical modifications to create S4'-dTMP analogs with highly specific biological activities, paving the way for the development of novel therapeutic agents and research tools.

Development of Advanced Methodologies for Synthesis and Analysis

The advancement of research on S4'-dTMP analogs is intrinsically linked to the development of sophisticated and efficient methods for their synthesis and analysis.

The analysis of these modified nucleotides and the oligonucleotides into which they are incorporated also requires advanced methodologies. High-performance liquid chromatography (HPLC) is a standard technique for the purification and analysis of synthetic oligonucleotides. For structural verification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. Techniques such as 1H, 13C, and 31P NMR provide detailed information about the structure and conformation of the analogs. drugbank.com

A key analytical challenge is to monitor the incorporation of these analogs into DNA and to study their effects on DNA-protein interactions. A continuous spectrophotometric assay has been developed for the incorporation of 4-thiothymidine, which takes advantage of the large UV change that occurs upon its incorporation into a nucleic acid duplex. nih.gov This allows for real-time kinetic analysis of DNA polymerase activity. nih.gov For studying DNA-protein interactions, techniques like electrophoretic mobility shift assays (EMSA), DNA footprinting, and chromatin immunoprecipitation (ChIP) are employed. youtube.com More advanced, label-free methods, such as those based on electrochemical impedance spectroscopy, are also being developed to detect DNA-protein interactions with high sensitivity. nih.govnih.gov

The table below highlights some of the key synthetic and analytical methodologies:

MethodologyApplicationKey Features
Synthesis
Peracylated 4-thio-D-ribofuranose precursorStereoselective synthesis of 4'-thionucleosides. nih.govImproves the yield of the desired β-anomer.
One-pot triphosphate synthesisEfficient synthesis of nucleoside 5'-triphosphates. nih.govReduces the number of synthetic steps and improves overall yield.
Solid-phase phosphoramidite (B1245037) chemistryAutomated synthesis of oligonucleotides containing 4'-thio analogs. nih.govAllows for the precise incorporation of modified nucleotides at specific positions.
Analysis
Continuous spectrophotometric assayReal-time monitoring of 4-thiothymidine incorporation into DNA. nih.govBased on the change in UV absorbance upon incorporation.
Electrochemical impedance spectroscopyLabel-free detection of DNA-protein interactions. nih.govnih.govMeasures changes in electrical impedance upon protein binding to a DNA probe.
NMR Spectroscopy (1H, 13C, 31P)Structural elucidation of S4'-dTMP analogs and modified oligonucleotides. drugbank.comProvides detailed information on atomic connectivity and conformation.
Mass Spectrometry (MS)Molecular weight determination and sequence verification of modified oligonucleotides.Confirms the successful synthesis and incorporation of the analog.

The continued development of these advanced synthetic and analytical tools will be crucial for accelerating the discovery and characterization of novel S4'-dTMP analogs with tailored properties.

Interdisciplinary Approaches Combining Synthetic Chemistry, Biophysics, and Computational Biology

The full potential of S4'-dTMP analogs can be unlocked through interdisciplinary approaches that integrate synthetic chemistry, biophysics, and computational biology. This synergy allows for a comprehensive understanding of how the 4'-thio modification influences the structure, dynamics, and function of nucleic acids.

Synthetic chemists are tasked with designing and creating novel S4'-dTMP analogs with specific modifications. nih.gov These efforts are increasingly guided by predictions from computational models. Computational biology, using techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide insights into how a particular modification will affect the conformation of the nucleoside, the structure of the DNA duplex, and its interactions with proteins. nih.gov For instance, computational models can predict the preferred sugar pucker of a 4'-thionucleoside or how the larger van der Waals radius of sulfur compared to oxygen might alter the geometry of the DNA backbone.

The integration of these disciplines creates a powerful research cycle: computational modeling guides the design of new analogs, synthetic chemistry brings these designs to life, and biophysical methods provide the experimental data to validate and refine the computational models. This iterative process accelerates the development of analogs with desired properties and provides a deeper understanding of the underlying molecular principles.

A prime example of this interdisciplinary approach is the study of how 4'-thio-2'-deoxycytidine inhibits the HhaI methyltransferase. nih.govdrugbank.com X-ray crystallography of the enzyme-DNA complex revealed that the target nucleotide is flipped out of the DNA helix, similar to the unmodified substrate. nih.govdrugbank.com However, the presence of the 4'-sulfur atom perturbs the active site, inhibiting the methyl transfer reaction. nih.govdrugbank.com This structural data, combined with kinetic and binding assays, provided a detailed mechanistic understanding of the inhibitory effect that would not have been possible with a single approach.

Potential for Advancing Fundamental Understanding of Nucleotide Biology and Enzyme Function

S4'-dTMP analogs are not only promising as therapeutic agents but also serve as powerful tools for advancing our fundamental understanding of nucleotide biology and enzyme function. By systematically replacing the native nucleotide with a modified analog, researchers can probe the specific roles of different functional groups in molecular recognition and catalysis.

The 4'-thio modification, in particular, allows for the investigation of the role of the furanose oxygen in DNA structure and its interactions with proteins. The subtle changes in sugar pucker and backbone geometry induced by the 4'-thio substitution can reveal how enzymes recognize and discriminate between different nucleic acid structures. For example, the observation that the 5'-triphosphate of 4-thiothymidine is a good substrate for some DNA polymerases but that its presence in DNA inhibits certain restriction enzymes highlights the different ways these enzymes interact with the sugar-phosphate backbone. nih.govnih.gov

These analogs can be used to map the active sites of enzymes and to elucidate their catalytic mechanisms. By observing how the enzyme's activity is altered by the presence of the 4'-thio modification, researchers can infer which interactions are critical for substrate binding and catalysis. The study of HhaI methyltransferase is a case in point, where the 4'-thio analog helped to dissect the steps of the methylation reaction. nih.govdrugbank.com

Furthermore, the unique properties of 4'-thionucleotides can be exploited to develop novel biochemical assays. The significant change in UV absorbance upon incorporation of 4-thiothymidine into DNA provides a convenient, continuous assay for DNA polymerase activity, which is a valuable tool for kinetic studies. nih.gov

The use of S4'-dTMP analogs can also shed light on fundamental cellular processes such as DNA replication, repair, and transcription. By incorporating these analogs into DNA and observing the cellular response, researchers can gain insights into how these processes are regulated and how they are affected by DNA damage or modification. For instance, the finding that 4'-thio-2'-deoxyuridine is not a substrate for uracil (B121893) DNA glycosylase suggests that 4'-thio modifications in DNA may be resistant to certain repair pathways. nih.gov

Q & A

Q. What is the enzymatic pathway for dTMP biosynthesis, and how can its inhibition be leveraged in experimental design?

dTMP is synthesized via the thymidylate synthase (TS)-catalyzed reductive methylation of 2'-deoxyuridine 5'-monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a cofactor . Methodologically, researchers can study TS inhibition using fluoropyrimidines like 5-fluorouracil (5-FU), which forms a stable complex with TS, blocking dTMP production and inducing thymineless death in cancer cells . Experimental validation includes measuring TS activity via fluorometric assays or monitoring dTMP/dUMP ratios using mass spectrometry .

Q. How can dTMP levels be quantified in biological samples, and what are the key analytical challenges?

High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying dTMP. For example, Agilent Zorbax SAX columns achieve baseline separation of dTMP from other deoxyribonucleotides (dAMP, dCMP, dGMP) with linearity ranges of 0.0148–2.8477 μg and recovery rates >97% . Challenges include avoiding nucleotide degradation during sample preparation (e.g., using phosphatase inhibitors) and ensuring minimal interference from metabolites like dTDP or dTTP .

Q. What role does dTMP play as a biomarker in metabolic studies?

In rat models of disease, elevated dTMP levels correlate with disrupted nucleotide metabolism. For instance, in male rat models, dTMP was identified as one of 13 upregulated biomarkers using capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS), suggesting its utility in tracking DNA synthesis anomalies . Methodologically, CE-TOFMS provides high sensitivity for polar metabolites, with detection limits in the nanomolar range .

Advanced Research Questions

Q. How do surface adsorption properties of dTMP on iron oxides inform experimental models of prebiotic chemistry?

Adsorption studies on hematite (Fe₂O₃) and goethite (FeOOH) at pH 5 reveal that dTMP binds via phosphate coordination. Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy shows monodentate binding on hematite vs. bidentate binding on goethite, with adsorption capacities influenced by surface charge and hydrogen bonding . These findings are critical for simulating nucleotide-mineral interactions in origin-of-life experiments .

Q. What advanced spectroscopic techniques are used to study dTMP-metal complexes, and what insights do they provide?

Multifrequency electron paramagnetic resonance (EPR) spectroscopy has been applied to analyze dTMP-Cr(VI) complexes. For dTMP/Cr(VI) substrates, isotropic g-values (giso = 1.9790) and hyperfine coupling constants (Aiso = 17.35 G for <sup>53</sup>Cr) reveal redox-active chromium centers, suggesting potential applications in studying oxidative DNA damage .

Q. How can CRISPR-based gene editing tools elucidate dTMP metabolism in cancer cells?

Knockout of the HDDC2 gene (encoding a phosphatase that dephosphorylates dTMP) using CRISPR-Cas9 disrupts nucleotide salvage pathways. Researchers can monitor dTMP accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and correlate it with DNA replication stress phenotypes . This approach is pivotal for identifying synthetic lethal interactions in chemoresistant cancers .

Key Methodological Notes

  • Biomarker Studies : Use CE-TOFMS or LC-MS/MS for high-throughput metabolomic profiling .
  • Enzyme Assays : Combine fluorometric TS activity assays with dNTP pool analysis to validate chemotherapeutic mechanisms .
  • Surface Chemistry : ATR-FTIR is optimal for real-time adsorption kinetics; pair with DFT calculations for binding mode validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.